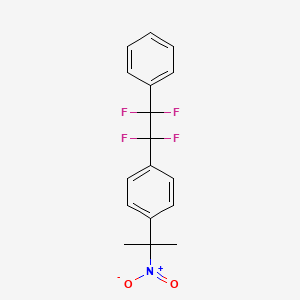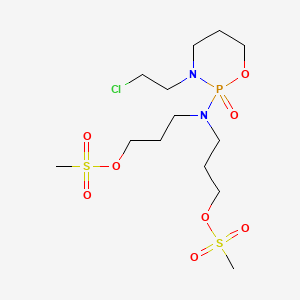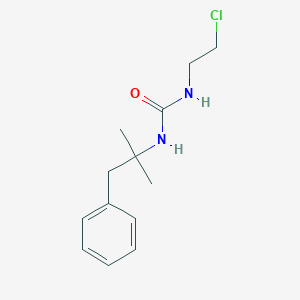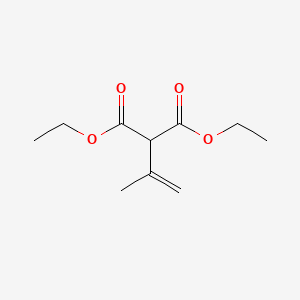
Tetrahexadecylphosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahexadecylphosphanium iodide is a quaternary phosphonium salt, characterized by the presence of a phosphorus atom bonded to four hexadecyl groups and an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexadecylphosphanium iodide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of hexadecylphosphine with hexadecyl iodide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahexadecylphosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like chloride, bromide, or cyanide can be used in substitution reactions, typically under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrahexadecylphosphanium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic phases.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Mecanismo De Acción
The mechanism of action of tetrahexadecylphosphanium iodide involves its interaction with biological membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylphosphonium iodide: Another quaternary phosphonium salt with phenyl groups instead of hexadecyl groups.
Tetrabutylphosphonium iodide: Contains butyl groups and is used in similar applications as a phase-transfer catalyst.
Uniqueness
Tetrahexadecylphosphanium iodide is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains enhance its ability to interact with lipid membranes, making it more effective in applications such as antimicrobial agents and surfactants compared to its shorter-chain analogs.
Propiedades
Número CAS |
37165-83-6 |
|---|---|
Fórmula molecular |
C64H132IP |
Peso molecular |
1059.6 g/mol |
Nombre IUPAC |
tetrahexadecylphosphanium;iodide |
InChI |
InChI=1S/C64H132P.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CPCVIOJKUNZLDV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[P+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)


![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)



